Cas no 5466-76-2 (2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester)

2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester structure
5466-76-2 structure
Product Name:2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
CAS No:5466-76-2
MF:C13H16O3
MW:220.264344215393
CID:377888
PubChem ID:5355128
Update Time:2025-04-19

2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
    • propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • 3-(4-Methoxyphenyl)propenoic acid isopropyl ester
    • 4-Methoxycinnamic acid isopropyl ester
    • ISOPROPYL METHOXYCINNAMATE
    • isopropyl p-methoxycinnamate
    • ISOPROPYL-4-METHOXYCINNAMATE
    • Nsc26464
    • PARA-METHOXYCINNAMICACIDISOPROPYLESTER
    • CINNAMIC ACID, P-METHOXY-, ISOPROPYL ESTER
    • 5466-76-2
    • Isopropyl (E)-p-methoxycinnamate
    • NSC-406320
    • AEC ISOPROPYL METHOXYCINNAMATE
    • ISOPROPYL TRANS-4-METHOXYCINNAMATE
    • SCHEMBL15838
    • Q27272075
    • DTXSID501223006
    • AI3-02425
    • NS00013788
    • propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate
    • UNII-9836DH83NI
    • SCHEMBL342878
    • 9836DH83NI
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (2E)-
    • 53484-51-8
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (E)-
    • NSC 26464
    • ISOPROPYL METHOXYCINNAMATE [INCI]
    • EINECS 226-774-1
    • NSC-26464
    • NSC 406320
    • 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate
    • (2E)-3-(4-METHOXYPHENYL)-2-PROPENOIC ACID 1-METHYLETHYL ESTER
    • EINECS 258-581-3
    • NSC406320
    • Inchi: 1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+
    • InChI Key: XATKDVHSLQMHSY-RMKNXTFCSA-N
    • SMILES: O(C(/C=C/C1C=CC(=CC=1)OC)=O)C(C)C

Computed Properties

  • Exact Mass: 220.10998
  • Monoisotopic Mass: 220.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Density: 1.06
  • Boiling Point: 333.4°Cat760mmHg
  • Flash Point: 137.7°C
  • Refractive Index: 1.532
  • PSA: 35.53
  • LogP: 2.66000
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